4-アミノケイ皮酸

概要

説明

4-Aminocinnamic acid (also known as 4-Aminobenzoic acid or 4-Aminobenzoate) is an organic compound with a wide range of applications in the fields of biochemistry and pharmaceuticals. It is an aromatic carboxylic acid and is a derivative of cinnamic acid. 4-Aminocinnamic acid has been used in various research studies due to its ability to act as both a ligand and a substrate in the binding of various proteins and enzymes. It has also been used in the synthesis of various compounds, including pharmaceuticals.

科学的研究の応用

抗菌特性

4-アミノケイ皮酸は、セルロース繊維の改質に使用されており、強力で持続的な抗菌特性を持つ材料が作られています . 改質されたセルロース繊維は、S. aureus および E. coli に対して優れた抗菌活性を示し、阻害率はそれぞれ 99.6% および 99.0% を超えています . これは、抗菌特性が要求される用途での使用に有利です。

医療用途

4-アミノケイ皮酸で改質されたセルロース繊維は、その抗菌特性により、医療分野での使用に適しています . たとえば、創傷被覆材、外科用縫合糸、または細菌の増殖を防ぐことが重要なその他の医療機器に使用できます。

食品包装

食品包装業界では、抗菌特性を持つ材料は、食品の腐敗を防ぎ、保存期間を延ばすのに役立ちます . 4-アミノケイ皮酸で改質されたセルロース繊維は、細菌の増殖を抑制する食品包装材料を作成するために使用できます。

グリーンケミストリー

セルロース繊維を 4-アミノケイ皮酸で改質するプロセスは、効率的で、環境に優しく、操作が容易です . これはグリーンケミストリーの原則と一致し、抗菌材料を作成するための持続可能な選択肢となっています。

バイオベースポリイミドの合成

4-アミノケイ皮酸は、バイオベースポリイミドの合成に使用されています<a aria-label="3: " data-citationid="aecb6343-0fc8-7ed1-9ef4-629

Safety and Hazards

作用機序

Target of Action

The primary target of 4-Aminocinnamic acid is bacterial cells, specifically Staphylococcus aureus and Escherichia coli . The compound exhibits excellent antibacterial activity against these organisms .

Mode of Action

4-Aminocinnamic acid is chemically grafted onto dialdehyde cellulose fibers (DCFs) through a Schiff base reaction . This modification process results in the creation of 4-aminocinnamic acid-modified DCFs (C-DCFs), which exhibit antibacterial properties .

Biochemical Pathways

The compound’s antibacterial activity suggests it may interfere with essential bacterial processes, leading to cell death .

Result of Action

The primary result of 4-Aminocinnamic acid’s action is its antibacterial activity. The compound exhibits excellent antibacterial activity against S. aureus and E. coli , with inhibition ratios greater than 99.6% and 99.0% , respectively . This suggests that 4-Aminocinnamic acid could be a potent antibacterial agent.

Action Environment

The action of 4-Aminocinnamic acid is robust in various environments. The C-DCFs, for instance, maintain a 99% antibacterial ratio even after two months of exposure to the air environment

生化学分析

Biochemical Properties

It has been found to exhibit antibacterial properties . In a study, cellulose fibers were modified with 4-ACA, resulting in antibacterial cellulose-based materials . The 4-ACA modified fibers exhibited excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively .

Cellular Effects

The cellular effects of 4-Aminocinnamic acid It has been shown to have antibacterial effects, suggesting that it may interact with bacterial cells in a way that inhibits their growth

Molecular Mechanism

The exact molecular mechanism of 4-Aminocinnamic acid is not completely understood. It’s postulated that the compound behaves as a nucleophile, interacting with electrophilic species such as carbonyl compounds and aldehydes .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Aminocinnamic acid One study showed that 4-ACA modified cellulose fibers maintained their antibacterial effectiveness for at least two months .

Metabolic Pathways

4-Aminocinnamic acid: is part of the metabolic systems of plants and microorganisms

特性

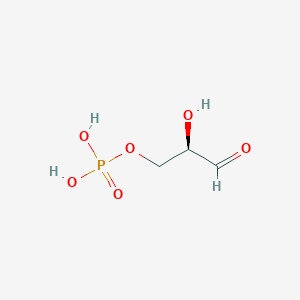

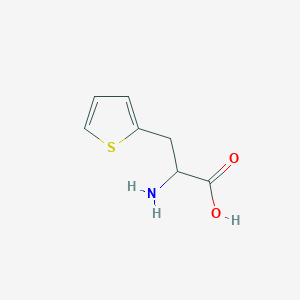

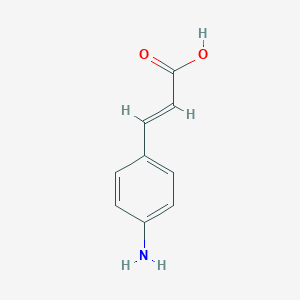

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLPMPPNHIACPD-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870966 | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-18-2, 17570-30-8 | |

| Record name | p-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2393-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

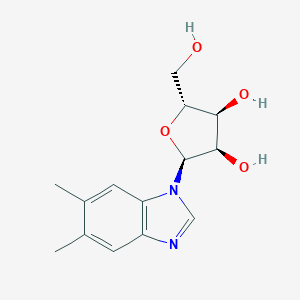

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)